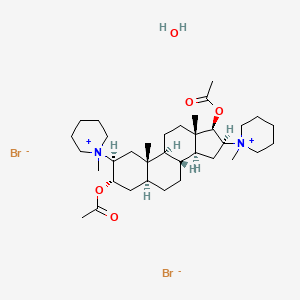

Pancuronium bromide monohydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

22189-36-2 |

|---|---|

Molecular Formula |

C35H62Br2N2O5 |

Molecular Weight |

750.7 g/mol |

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide;hydrate |

InChI |

InChI=1S/C35H60N2O4.2BrH.H2O/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;;;/h26-33H,7-23H2,1-6H3;2*1H;1H2/q+2;;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;;;/m0.../s1 |

InChI Key |

KSNRANIFOPUVTD-CVPFSWIZSA-L |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.O.[Br-].[Br-] |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.O.[Br-].[Br-] |

Origin of Product |

United States |

Mechanisms of Action and Receptor Pharmacology

Competitive Antagonism at the Neuromuscular Junction

Pancuronium (B99182) functions as a competitive antagonist to the neurotransmitter acetylcholine (B1216132) (ACh). drugbank.comnumberanalytics.com Structurally, pancuronium is a bis-quaternary aminosteroid (B1218566) designed to mimic two ACh molecules, with the quaternary nitrogen atoms held at a specific distance by the rigid steroid nucleus. wikipedia.org This structural similarity allows it to bind to the same receptors as ACh but without activating them. patsnap.com By occupying these receptor sites, it prevents ACh from binding, thereby inhibiting the normal process of neuromuscular transmission. patsnap.compfizer.com This competitive inhibition is a reversible process and can be overcome by increasing the concentration of ACh at the neuromuscular junction, which is the principle behind the use of anticholinesterase agents for reversal. pfizer.comdrugbank.com

Interaction with Nicotinic Acetylcholine Receptors (nAChR)

The specific target for pancuronium at the neuromuscular junction is the postjunctional nicotinic acetylcholine receptor (nAChR). nih.govresearchgate.net This receptor is a ligand-gated ion channel, and its activation by ACh is the critical step for initiating muscle contraction. nih.gov Pancuronium's interaction with the nAChR is multifaceted, involving specific binding sites and subsequent functional consequences for the receptor and the muscle cell.

The nAChR at the muscle endplate is a pentameric protein, typically composed of two alpha (α) subunits, one beta (β), one delta (δ), and one epsilon (ε) subunit in adult muscle. nih.govnih.gov The binding sites for both acetylcholine and competitive antagonists like pancuronium are located on the two alpha subunits. nih.govresearchgate.net The binding of pancuronium to at least one of these alpha subunits is sufficient to prevent the receptor from activating. nih.gov While the primary interaction is considered competitive at the ACh binding site, some research on non-mammalian nAChRs has suggested the possibility of allosteric inhibition, where pancuronium might bind to sites other than the ACh binding site to exert its inhibitory effect. nih.gov

| Receptor Component | Role in Pancuronium Interaction | Source |

| Nicotinic Acetylcholine Receptor (nAChR) | Primary target of pancuronium at the neuromuscular junction. | nih.govresearchgate.net |

| Alpha (α) Subunits | Contain the binding sites for both acetylcholine and pancuronium. Two α-subunits are present in the pentameric receptor. | nih.govresearchgate.net |

| Acetylcholine (ACh) Binding Site | The specific location on the α-subunits where pancuronium competitively binds, preventing ACh attachment. | wikipedia.orgnih.gov |

The binding of an agonist like acetylcholine to the nAChR induces a significant conformational change, which leads to the opening of its central ion channel. nih.gov Conversely, when a competitive antagonist such as pancuronium binds to the alpha subunits, it also induces a conformational change. nih.govresearchgate.net However, this change stabilizes the receptor in a non-functional, closed state. nih.govresearchgate.net This altered conformation prevents the channel from opening, even if ACh binds to a potential remaining site.

By competitively occupying the ACh binding sites on the nAChR alpha subunits, pancuronium directly prevents acetylcholine molecules from binding. patsnap.comwikipedia.org The normal physiological process involves ACh released from the motor neuron binding to these receptors, causing a localized depolarization of the muscle membrane known as the end-plate potential (EPP). When a sufficient number of receptors are activated, the EPP reaches a threshold, triggering a muscle action potential and subsequent contraction. Pancuronium's blockade of ACh binding effectively abolishes the generation of the EPP, thus preventing the muscle fiber from reaching the threshold for firing. pfizer.comdrugbank.com

The direct consequence of preventing ACh binding and keeping the nAChR ion channel closed is the inhibition of muscle membrane depolarization. patsnap.comnumberanalytics.com Normally, the binding of ACh opens the channel, allowing a rapid influx of sodium ions into the muscle cell, which causes the membrane potential to become less negative (depolarize). patsnap.com Pancuronium's action as a non-depolarizing agent means it blocks this ion influx without causing an initial depolarization itself. drugbank.com The muscle membrane remains in its polarized, resting state, rendering the muscle cell unresponsive to nerve impulses. nih.govpatsnap.com

In addition to competitive antagonism at the binding site, the large molecular size of pancuronium relative to acetylcholine may contribute to the neuromuscular block through another mechanism: physical occlusion. nih.gov It has been proposed that the bulky steroid structure of the pancuronium molecule can physically obstruct the pore of the nAChR ion channel. nih.govresearchgate.net This mechanism of blockade becomes more pronounced as the concentration of pancuronium at the neuromuscular junction increases, providing an additional layer of inhibition to ion passage. nih.gov

| Kinetic Parameter | Value for Pancuronium | Significance | Source |

| IC₅₀ | 5.5 ± 0.5 nM | Measures the concentration needed to inhibit 50% of nAChR response, indicating high potency. | nih.gov |

| Association Rate (l_on) | 2.7 ± 0.9 x 10⁸ M⁻¹ s⁻¹ | Describes the rapid rate at which pancuronium binds to the nAChR. | nih.gov |

| Dissociation Rate (l_off) | 2.1 ± 0.7 s⁻¹ | Describes the slow rate at which pancuronium unbinds from the nAChR, contributing to its long duration of action. | nih.gov |

Non-Neuromuscular Junctional Receptor Interactions

Beyond its primary action at the neuromuscular junction, pancuronium bromide also interacts with other receptor systems, which contributes to some of its side-effect profile.

Pancuronium bromide exhibits a notable antagonistic effect on muscarinic acetylcholine receptors, particularly the M2 subtype. drugbank.comnih.gov These M2 receptors are predominantly found in the heart. nih.gov By blocking these receptors, pancuronium can lead to an increase in heart rate (tachycardia). wikipedia.org This vagolytic effect, or diminishing of the activity of the vagus nerve, is a well-documented characteristic of pancuronium. drugbank.comnih.gov

Research has shown that among various neuromuscular blocking agents, pancuronium has a high affinity for the M2 muscarinic receptor, which is consistent with its known tachycardic effects. nih.gov

Pancuronium bromide is characterized by its lack of significant ganglioplegic activity, meaning it does not block autonomic ganglia. drugbank.comwikipedia.org This property distinguishes it from some other neuromuscular blocking agents and contributes to its relatively stable hemodynamic profile, apart from the vagolytic effect on heart rate. nih.gov This lack of ganglionic blockade means it has minimal impact on blood pressure through this mechanism. mdedge.com

Pancuronium bromide is a synthetic aminosteroid, but it does not possess any hormonal activity. drugbank.comnih.gov Its structure, while based on a steroid nucleus, has been modified to optimize its neuromuscular blocking properties without eliciting hormonal responses. nih.govmdedge.com

Pharmacodynamics and Pharmacological Potency Investigations Non Clinical Models

Comparative Potency Studies with Other Neuromuscular Blocking Agents

Pancuronium (B99182) bromide was developed as an alternative to the prototypical non-depolarizing blocker, d-tubocurarine, and numerous studies have confirmed its significantly higher potency. nih.gov

In general, pancuronium is considered to be approximately five times as potent as d-tubocurarine. drugs.com The rat phrenic nerve-diaphragm preparation, a classic in vitro model, is notably sensitive to d-tubocurarine but relatively insensitive to aminosteroidal agents like pancuronium, highlighting species-specific differences in potency. nih.gov

A study comparing the concentrations of the two drugs required to produce 50% twitch block in an isolated mouse nerve-diaphragm preparation found that pancuronium was significantly more potent. The EC50 for pancuronium was 0.65 µM, whereas the EC50 for d-tubocurarine was 1.69 µM at 37°C. nih.gov

Clinical studies in humans further illustrate this potency difference. In one investigation where a constant 90% depression of twitch tension was maintained via infusion, the potency ratio of pancuronium to d-tubocurarine was found to be dynamic. nih.gov In the initial 30 minutes of infusion, the potency ratio was 7.4, while in the later stages (50 to 80 minutes), the ratio decreased to 5.1. nih.gov This change was attributed to differences in tissue uptake and binding to plasma proteins between the two compounds. nih.gov

Table 2: Comparative Potency of Pancuronium vs. d-Tubocurarine

| Comparison Metric | Pancuronium Value | d-Tubocurarine Value | Potency Ratio (Pancuronium:d-Tubocurarine) | Model |

| General Potency | - | - | ~ 5 : 1 | General Finding |

| EC50 (37°C) | 0.65 µM | 1.69 µM | ~ 2.6 : 1 | In Vitro (Mouse Diaphragm) nih.gov |

| Infusion Rate (Initial 30 min) | 1.09 mg/m² | 8.2 mg/m² | ~ 7.5 : 1 | In Vivo (Human) nih.gov |

| Infusion Rate (50-80 min) | 0.41 mg/m² | 2.1 mg/m² | ~ 5.1 : 1 | In Vivo (Human) nih.gov |

Relative Potency to Vecuronium (B1682833)

Studies comparing pancuronium and its monoquaternary homolog, vecuronium, have shown that the two compounds have a similar potency. drugbank.com In one study, the dose-response curves for pancuronium and vecuronium were found to be nearly identical, with an ED95 (the dose required to produce 95% block of twitch height) of 59 micrograms/kg for pancuronium and 57 micrograms/kg for vecuronium. nih.gov This study concluded that there was no potentiation of effect when the two drugs were combined. nih.gov Another investigation using equipotent doses of 0.1 mg/kg for both pancuronium bromide and vecuronium bromide further explored their relationship. nih.gov While vecuronium was cleared from the plasma more rapidly, the effective plasma concentration at 50% recovery of twitch height was 0.2 +/- 0.03 microgram/ml for pancuronium, compared to 0.11 +/- 0.02 microgram/ml for vecuronium. nih.gov Other data suggests pancuronium is approximately one-third less potent than vecuronium. hres.ca

| Compound | ED95 (Dose for 95% Block) | Effective Plasma Concentration (at 50% recovery) | Source |

|---|---|---|---|

| Pancuronium | 59 µg/kg | 0.2 µg/ml | nih.govnih.gov |

| Vecuronium | 57 µg/kg | 0.11 µg/ml | nih.govnih.gov |

Comparisons with Intermediate-Duration Neuromuscular Blocking Drugs (e.g., Cisatracurium (B1209417), CW002) in Animal Models

In comparative studies using anesthetized New Zealand white rabbits, pancuronium has been evaluated against intermediate-duration neuromuscular blocking drugs such as cisatracurium and the novel compound CW002. nih.govnih.gov One study defined the potencies of cisatracurium and CW002 based on the effective dose for 95% depression of evoked muscle twitch (ED95). nih.gov The results showed that CW002 is four times more potent than cisatracurium. nih.govnih.gov

When compared to a standard 0.1 mg/kg dose of pancuronium, both cisatracurium and CW002 (at 3xED95) exhibited a similar onset of action of approximately 1.5 minutes. nih.gov However, pancuronium demonstrated a longer duration of action. nih.govnih.gov Cisatracurium and CW002 had shorter and more predictable durations, with a significantly faster return of the first twitch (T1) amplitude to 5% of the maximal amplitude compared to pancuronium. nih.gov Despite the longer duration of pancuronium, its recovery index (time from 25% to 75% recovery) was similar to that of cisatracurium and CW002. nih.gov These findings position cisatracurium and CW002 as viable alternatives to pancuronium in rabbit survival studies where a shorter duration of action is desirable. nih.govnih.gov

| Parameter | Pancuronium (0.1 mg/kg) | Cisatracurium (0.12 mg/kg) | CW002 (0.03 mg/kg) | Source |

|---|---|---|---|---|

| Potency vs. Cisatracurium | - | - | 4-fold more potent | nih.govnih.gov |

| Onset (Time to Maximal Effect) | ~1.5 min | ~1.5 min | ~1.5 min | nih.gov |

| Duration | Longer | Shorter | Shorter | nih.govnih.gov |

| Recovery Index (25% to 75% Recovery) | Similar to others | Similar to others | Similar to others | nih.gov |

Dose-Response Relationships in Preclinical Models

The dose-response relationship for pancuronium has been established in several preclinical models. Dose-response curves constructed using both single-dose and cumulative-dose techniques have yielded similar results. nih.gov One such study determined the ED95 of pancuronium to be 60 µg/kg with a single-dose method and 59 µg/kg with a cumulative-dose method. nih.gov

The potency of pancuronium can be influenced by the type of anesthesia used. hres.ca Under balanced anesthesia, the ED95 is approximately 0.05 mg/kg (50 µg/kg), whereas under halothane (B1672932) anesthesia, its potency is increased, with an ED95 of approximately 0.03 mg/kg (30 µg/kg). hres.ca Studies in various animal species, including rats, cats, and rhesus monkeys, have been conducted to compare the neuromuscular blocking properties of pancuronium and other agents. nih.gov Furthermore, in experimental pig models, pancuronium has been shown to produce satisfactory neuromuscular relaxation at doses comparable to those used in other species. mdpi.com In rat isolated vas deferens and hepatic portal vein, pancuronium bromide at a concentration of 5 x 10(-5) M caused a parallel leftward shift of the dose-response curve for noradrenaline, indicating a supersensitivity to the agonist. nih.govnih.gov

| Animal Model/Condition | ED95 (Dose for 95% Block) | Source |

|---|---|---|

| General (Single-Dose Method) | 60 µg/kg | nih.gov |

| General (Cumulative-Dose Method) | 59 µg/kg | nih.gov |

| Under Balanced Anesthesia | ~50 µg/kg | hres.ca |

| Under Halothane Anesthesia | ~30 µg/kg | hres.ca |

Pharmacokinetics and Biotransformation Pathways Non Clinical Focus

Absorption and Distribution Characteristics

Pancuronium (B99182) is a highly ionized and water-soluble compound at physiological pH. nih.gov Its poor lipid solubility means it does not readily cross the blood-brain barrier or the placenta, and renal tubular reabsorption is minimal. nih.gov The volume of distribution is closely related to the circulating plasma volume. nih.gov

Factors Influencing Volume of Distribution

The apparent volume of distribution of pancuronium can be influenced by certain physiological and pathological conditions. In patients with liver cirrhosis, the volume of distribution is increased by approximately 50%. drugs.comnih.gov A similar increase is observed in patients with biliary obstruction. drugs.com This increased volume of distribution can lead to a slower disappearance of the drug from the plasma. nih.gov

Metabolic Transformation

Pancuronium undergoes biotransformation in the body, primarily through hepatic pathways.

Hepatic Biotransformation Pathways

The liver is the primary site of metabolism for pancuronium, where it undergoes deacetylation. nih.gov Approximately 10% of the drug is cleared through hepatic degradation. nih.gov In patients with liver cirrhosis, while the volume of distribution is significantly increased, the plasma clearance of pancuronium is only decreased by about 22%, and there is no significant difference in the biotransformation pattern compared to individuals with healthy livers. nih.gov However, in patients with extrahepatic cholestasis, while plasma clearance is not significantly lower, the elimination half-life is notably increased, primarily due to the increased volume of distribution. nih.gov

Identification and Characterization of Metabolites

The metabolic breakdown of pancuronium results in the formation of several metabolites. nih.gov The primary metabolites are 3-hydroxypancuronium (B1212234), 17-hydroxypancuronium, and 3,17-dihydroxypancuronium. nih.gov These metabolites are less potent than the parent compound. nih.gov

Among the metabolites, 3-hydroxypancuronium (also referred to as 3-desacetylpancuronium) is the most significant. nih.govdrugs.com This metabolite possesses approximately half to two-thirds the neuromuscular blocking potency of the parent pancuronium. nih.gov As much as 25% of an administered dose can be recovered as the 3-hydroxy metabolite. drugs.com The presence of this active metabolite can be clinically relevant, particularly in the context of renal impairment where its clearance may be reduced. nih.gov

Other Des-hydroxylated Metabolites (e.g., 17-hydroxy, 3,17-dihydroxy)

Pancuronium bromide undergoes hepatic biotransformation to form several metabolites. Among these are the des-hydroxylated metabolites, specifically the 17-hydroxy and 3,17-dihydroxy versions of pancuronium. Research indicates that these metabolites are formed in relatively small quantities. Less than 5% of an administered dose is recovered as the 17-hydroxy and 3,17-dihydroxy metabolites. hres.ca

The pharmacological potency of these metabolites is significantly lower than that of the parent compound. One study determined that 17-OH-pancuronium is 50 times less potent, and 3,17-OH-pancuronium is 54 times less potent than pancuronium bromide itself. nih.gov Another investigation in a cat model found pancuronium to be 20 times more potent than the 17-hydroxy derivative and 45 times more potent than the 3,17-dihydroxy derivative. nih.gov While the 3-OH-pancuronium metabolite retains considerable neuromuscular blocking activity (approximately half that of pancuronium), the 17-hydroxy and 3,17-dihydroxy metabolites are considered to have minimal clinical significance due to their low potency and concentration. hres.canih.govnih.govpfizer.com

| Metabolite | Potency Relative to Pancuronium | Notes |

| 3-OH-pancuronium | ~2 times less potent | The most significant active metabolite. nih.govnih.gov |

| 17-OH-pancuronium | ~50 times less potent | Minor metabolite with significantly reduced activity. nih.govnih.gov |

| 3,17-OH-pancuronium | ~54 times less potent | Minor metabolite with significantly reduced activity. nih.govnih.gov |

Elimination and Excretion Routes

Pancuronium bromide and its metabolites are cleared from the body through a combination of renal and biliary pathways, with redistribution also playing a key role in its pharmacokinetic profile.

Renal Clearance Mechanisms

The kidneys are the primary route for the elimination of pancuronium bromide. nih.gov A significant portion of the drug is excreted unchanged in the urine. nih.govmedscape.com Some studies report that approximately 80% of the drug's clearance is via renal excretion. nih.gov Other reports specify that about 40-50% of a dose is recovered in the urine, with this amount consisting of both unchanged pancuronium (about 80% of the recovered portion) and its deacetylated metabolites (about 20%). hres.capfizer.comnih.gov

The compound's chemical properties heavily influence its renal handling. As a highly ionized and water-soluble molecule at physiological pH, pancuronium has poor lipid solubility. nih.gov This characteristic minimizes its reabsorption in the renal tubules, facilitating its efficient excretion into the urine. nih.gov The heavy reliance on this clearance pathway means that renal impairment can significantly alter the drug's pharmacokinetics, leading to a reduction in plasma clearance by as much as 60% and a doubling of the elimination half-life. hres.ca

Role of Redistribution and Diffusion in Pharmacokinetic Profile

In addition to metabolic and excretory processes, the physical phenomena of redistribution and diffusion are significant factors in the pharmacokinetic profile of pancuronium bromide. nih.gov Following intravenous administration, the initial decline in plasma concentration is largely governed by the redistribution of the drug from the central compartment (the blood) into other body tissues. nih.gov

Because pancuronium has poor lipid solubility, its volume of distribution is relatively small and approximates the circulating plasma volume. nih.gov The diffusion away from its site of action at the neuromuscular junction to other tissues contributes significantly to the termination of its initial clinical effect. nih.gov The drug's plasma decay curve is described by a two-compartment model, reflecting this initial rapid distribution phase followed by a slower elimination phase. nih.gov

Structure Activity Relationship Sar Studies

Elucidation of Essential Structural Elements for Neuromuscular Blocking Activity

The neuromuscular blocking capability of pancuronium (B99182) is not coincidental but rather the result of a deliberate molecular design that incorporates several key structural features. The choice of a rigid steroidal nucleus, the strategic placement of quaternary nitrogen atoms, and the inclusion of ester functionalities all play crucial roles in its interaction with the receptor target.

Significance of Quaternary Nitrogen Atoms and Interonium Distance

A defining feature of pancuronium is the presence of two quaternary ammonium (B1175870) groups, making it a bisquaternary aminosteroid (B1218566). nih.gov These positively charged nitrogen atoms, located in the piperidino rings at positions 2 and 16 of the steroid nucleus, are structurally analogous to the quaternary nitrogen in acetylcholine (B1216132) (ACh). wikipedia.orgoup.com This positive charge is critical for the molecule's attraction to the anionic sites on the α-subunits of the postsynaptic nicotinic receptor. oup.com The presence of two such groups significantly enhances potency compared to monoquaternary compounds. oup.com

The distance separating these two nitrogen atoms, known as the interonium distance, is a critical determinant of the drug's activity and selectivity. For pancuronium, this distance is approximately 11.4 Å. oup.com Research indicates that a long interonium distance favors neuromuscular blockade, whereas a shorter distance tends to result in ganglionic blockade. oup.com A separation of about 10-14 Å is considered essential for potent neuromuscular blocking activity in bisquaternary compounds, allowing the molecule to effectively bind to and block the ion channel of the nicotinic receptor. patsnap.comresearchgate.net

Impact of Acetoxy Moieties at Positions 3 and 17 on Potency

To enhance the affinity of the molecule for the acetylcholine receptor, acetylcholine-like moieties were incorporated into the steroidal structure. wikipedia.org In pancuronium, these take the form of acetoxy groups at the C-3 and C-17 positions of the androstane (B1237026) nucleus. nih.gov The hypothesis that these groups are crucial for potency has been confirmed through studies of various analogues. nih.gov The acetoxy group at the D-ring (position 17) is particularly important, as it combines with the nearby quaternary nitrogen at position 16 to form a fragment that strongly mimics acetylcholine, thereby enhancing selectivity for neuromuscular blockade. oup.comnih.gov

The removal or modification of these acetoxy groups through metabolism significantly reduces the drug's potency. The 3-hydroxy metabolite, resulting from deacetylation at C-3, is only about half as potent as the parent compound. oup.comdrugs.com The 17-hydroxy and 3,17-dihydroxy metabolites are even weaker, possessing approximately 50 times less potency than pancuronium. drugs.com This demonstrates that both acetoxy groups, particularly the one at C-17, are vital for the high potency of pancuronium. oup.comnih.gov

Table 1: Relative Potency of Pancuronium and its Metabolites

| Compound | Modification | Relative Potency |

|---|---|---|

| Pancuronium | Parent Compound | 1 |

| 3-desacetylpancuronium | Deacetylation at C-3 | ~0.5 oup.comdrugs.com |

| 17-desacetylpancuronium | Deacetylation at C-17 | ~0.02 drugs.com |

Investigations of Desacetoxy Analogues of Pancuronium and Vecuronium (B1682833)

To further probe the role of the acetoxy groups, researchers have synthesized and studied various desacetoxy analogues of pancuronium and the related compound, vecuronium. These investigations have provided deeper insights into the relationship between specific structural features and the resulting pharmacological effects.

Correlation between Structural Changes and Pharmacological Profile

The removal of the acetoxy groups leads to distinct and predictable changes in the pharmacological profile of the aminosteroid agents. A consistent finding is that the removal of one or both acetylcholine moieties results in a significant loss of neuromuscular blocking potency. nih.gov The bis-desacetoxy analogue of pancuronium (ORG 7931), for example, was found to be only one-fifth as potent as pancuronium itself. nih.gov

Interestingly, this decrease in potency is correlated with a change in the drug's dynamics. The desacetoxy analogues of both pancuronium and vecuronium exhibit a faster onset of action and a shorter duration of neuromuscular block compared to their parent compounds. nih.gov This inverse relationship between potency and onset speed is a key principle for aminosteroid blocking agents. nih.gov While potency is reduced, the faster onset can be a desirable clinical feature. However, these modifications are not without other consequences; the desacetoxy analogues of vecuronium were observed to produce more vagolytic effects (blockade of the vagus nerve) than vecuronium. nih.gov These findings underscore the critical role of the acetoxy groups in determining not only the potency but also the onset, duration, and side-effect profile of these neuromuscular blockers. nih.govnih.gov

Table 2: Pharmacological Profile of Desacetoxy Analogues

| Compound | Modification | Potency vs. Parent | Onset of Action | Duration of Action |

|---|---|---|---|---|

| ORG 7931 | Lacks both acetoxy groups (vs. Pancuronium) | 1/5th nih.gov | Faster nih.gov | Shorter nih.gov |

| Desacetoxy Vecuronium Analogues | Lacks acetoxy group(s) (vs. Vecuronium) | Less Potent nih.gov | Faster nih.gov | Shorter nih.gov |

Relationship between Chemical Structure and Receptor Selectivity

The selectivity of pancuronium bromide for different receptor subtypes is a direct consequence of its unique and rigid aminosteroidal structure. As a neuromuscular blocking agent, its primary therapeutic action is antagonism at the nicotinic acetylcholine receptors (nAChRs) located at the motor end-plate of skeletal muscle. drugbank.comaneskey.com However, its chemical features also allow for interactions with other cholinergic receptors, specifically muscarinic acetylcholine receptors (mAChRs), which leads to certain side effects. The study of its analogues, such as vecuronium and rocuronium (B1662866), provides significant insight into the structure-activity relationships (SAR) governing this receptor selectivity.

Pancuronium is a bis-quaternary aminosteroid, meaning it has two positively charged quaternary ammonium groups. nih.govdrugbank.com These are located at the 2- and 16-positions of the androstane steroid nucleus. rsc.org This steroid nucleus acts as a rigid spacer, holding the two quaternary nitrogens at a relatively fixed distance of about 1.1 nm (or 11 Å). oup.comwikipedia.org This interonium distance is a critical determinant for its high affinity for the nAChR at the neuromuscular junction, as it is thought to span the distance between the two alpha subunits of the receptor, effectively blocking the binding of acetylcholine. wikipedia.orgoup.com

The key to understanding pancuronium's receptor selectivity lies in the non-equivalence of the two acetylcholine-like moieties at either end of the steroid nucleus.

The D-ring Moiety : The acetylcholinesterase-like fragment attached to the D-ring of the steroid nucleus is considered the primary pharmacophore for the nicotinic receptor at the neuromuscular junction. oup.com Its specific conformation validates the "rule of 5.9 Å," which proposes that a distance of 5.9 Å between the cationic nitrogen and the ester oxygen is optimal for nicotinic action. oup.com This structural feature is largely responsible for the potent neuromuscular blocking activity of pancuronium and its analogues. oup.com

The A-ring Moiety : The structure at the A-ring plays a more significant role in the compound's affinity for muscarinic receptors, particularly the cardiac M2 subtype. aneskey.comoup.com In pancuronium, the A-ring contains a quaternary nitrogen (a methylpiperidinium group). This bis-quaternary structure contributes to its potent neuromuscular blocking effect but also to its vagolytic (antimuscarinic) action on the heart, which can cause tachycardia. oup.com The conformation of this part of the molecule is suggested to align with the "rule of 4.4 Å," which correlates with muscarinic receptor affinity. oup.com

The development of other aminosteroid agents has further elucidated these SAR principles. Vecuronium, a mono-quaternary analogue of pancuronium, provides a clear example. nps.org.au In vecuronium, the nitrogen atom on the A-ring is a tertiary amine, not a permanently charged quaternary ammonium ion. oup.comoup.com At physiological pH, this tertiary amine is only partially protonated and positively charged. oup.com This single structural modification—the removal of a methyl group from the A-ring nitrogen—dramatically reduces its affinity for muscarinic receptors, resulting in significantly fewer cardiovascular side effects while maintaining similar high potency at the neuromuscular nicotinic receptor. oup.comnps.org.au This highlights that the quaternary ammonium group at the A-ring is a key determinant for muscarinic receptor interaction.

Rocuronium, another analogue, features a different substitution at the A-ring (a morpholino group) and a hydroxyl group at the 3-position instead of an acetyl group. nih.govdrugbank.com While it is also a mono-quaternary compound like vecuronium, its structural modifications result in a lower potency but a much faster onset of action. drugbank.com Its reduced affinity for muscarinic receptors compared to pancuronium means it has a more favorable cardiovascular profile. aneskey.com

The selectivity of these compounds is therefore a fine balance dictated by the number and nature of the cationic heads and the specific chemical groups attached to the steroid backbone.

Table 1: Comparative Structural Features and Receptor Selectivity of Aminosteroidal Neuromuscular Blockers

| Compound | Quaternary Structure | A-Ring Nitrogen | Key Structural Difference from Pancuronium | Selectivity Profile |

| Pancuronium | Bis-quaternary | Quaternary (Methylpiperidinium) | N/A | High affinity for Nicotinic (neuromuscular) and moderate affinity for Muscarinic (cardiac M2) receptors. oup.com |

| Vecuronium | Mono-quaternary | Tertiary (Piperidinium) | Lacks the methyl group on the A-ring nitrogen, making it a tertiary amine. oup.comnps.org.au | High affinity for Nicotinic (neuromuscular) receptors with very low affinity for Muscarinic receptors. oup.compfizer.com |

| Rocuronium | Mono-quaternary | Tertiary (Morpholino) | Features an allyl group on the A-ring nitrogen and a 3-hydroxyl group. nih.govdrugbank.com | High affinity for Nicotinic (neuromuscular) receptors with very low affinity for Muscarinic receptors. aneskey.com |

Table 2: Influence of Structural Components on Receptor Binding

| Structural Component | Receptor Target | Influence on Selectivity |

| Bis-quaternary Structure | Nicotinic & Muscarinic Receptors | Increases potency at nicotinic receptors but also increases affinity for muscarinic receptors, particularly M2. oup.comoup.com |

| D-Ring Acetylcholine Moiety | Nicotinic Receptor (Neuromuscular) | Considered the primary pharmacophore for potent neuromuscular blockade. oup.com |

| A-Ring Quaternary Nitrogen | Muscarinic Receptor (Cardiac M2) | A key determinant for vagolytic (antimuscarinic) effects. Its removal (as in vecuronium) significantly increases cardiac stability. oup.com |

| Rigid Steroid Nucleus | Nicotinic Receptor (Neuromuscular) | Provides a fixed and optimal distance between the cationic centers for high-affinity binding to the receptor's alpha subunits. oup.comwikipedia.org |

Biochemical and Cellular Interactions Beyond Direct Receptor Binding

In Vitro Investigations of Cellular Apoptosis

In laboratory settings, pancuronium (B99182) bromide has demonstrated a capacity to induce programmed cell death, or apoptosis, in lymphocytes. This effect is highlighted by direct impacts on apoptotic rates and the modulation of key proteins involved in the apoptotic cascade.

Impact on Lymphocyte Apoptosis

Studies conducted in vitro have shown that pancuronium bromide can be a potent inducer of apoptosis in peripheral blood lymphocytes. When lymphocytes were incubated with a clinically relevant concentration of pancuronium bromide, the frequency of apoptotic cells was found to be ten-fold greater compared to control cultures that were not exposed to the compound. This suggests a direct apoptogenic effect of pancuronium on these immune cells.

Modulation of Death Factor Expression (e.g., Fas, FasL, ICEp20)

The process of apoptosis is tightly regulated by a variety of signaling molecules known as death factors. Research indicates that pancuronium bromide significantly upregulates the expression of several crucial death factors in lymphocytes. Overexpression of the Fas receptor and its corresponding Fas ligand (FasL) is a key pathway for initiating apoptosis. nih.gov In lymphocytes treated with pancuronium bromide, the expression of Fas and FasL was increased by six-fold and four-fold, respectively, compared to untreated cells.

Furthermore, the expression of Interleukin-1β-converting enzyme (ICE), also known as caspase-1, is a critical step in the inflammatory and apoptotic pathways. The active subunit of this enzyme, ICEp20, was found to have a five-fold increased expression in pancuronium-treated lymphocytes. This marked increase in the expression of these death factors underscores a potential mechanism by which pancuronium bromide promotes lymphocyte apoptosis.

Table 1: Modulation of Death Factor Expression by Pancuronium Bromide in Lymphocytes

| Death Factor | Fold Increase in Expression (Compared to Control) |

|---|---|

| Fas | 6-fold |

| FasL (Fas Ligand) | 4-fold |

| ICEp20 | 5-fold |

Mitochondrial Function Alterations

Mitochondria are central to cellular life and death, playing a critical role in both energy production and the regulation of apoptosis. nih.gov Pancuronium bromide has been shown to directly affect key aspects of mitochondrial function in lymphocytes, contributing to its apoptogenic profile.

Dissipation of Mitochondrial Membrane Potential (ΔPsim)

The mitochondrial membrane potential (ΔΨm) is an essential component in the process of energy storage and ATP production. nih.govnih.gov A loss or dissipation of this potential is a hallmark of mitochondrial dysfunction and an early event in the apoptotic process. nih.gov In vitro studies revealed that exposure to pancuronium bromide led to a seven-fold increase in the percentage of lymphocytes exhibiting dissipation of the mitochondrial membrane potential when compared with untreated cells. This loss of potential disrupts normal mitochondrial function and is a strong indicator of cellular stress leading to apoptosis.

Effects on Intracellular Glutathione (B108866) (GSH) Levels

Glutathione (GSH) is a critical antioxidant that protects the cell from damage by ROS and other toxins. nih.govnih.gov A decrease in cellular GSH levels is often associated with increased oxidative stress and can make cells more susceptible to apoptosis. nih.gov Studies have observed that the increased ROS production and dissipation of mitochondrial membrane potential in pancuronium-treated lymphocytes are associated with a corresponding decrease in the intracellular levels of glutathione. This reduction in the cell's primary antioxidant defense further exacerbates the state of oxidative stress induced by the compound.

Table 2: Mitochondrial Alterations Induced by Pancuronium Bromide in Lymphocytes

| Mitochondrial Parameter | Effect Observed | Fold Increase (Compared to Control) |

|---|---|---|

| Dissipation of Membrane Potential (ΔPsim) | Increased | 7-fold |

| Generation of Reactive Oxygen Species (ROS) | Increased | 7-fold |

| Intracellular Glutathione (GSH) Levels | Decreased | Not Quantified |

Potential for Mitochondrial Toxicity

Emerging research suggests that pancuronium bromide may exert effects on mitochondria, the primary energy-producing organelles within cells. These interactions appear to extend beyond the drug's well-established role as a neuromuscular blocking agent and may contribute to cellular dysfunction, particularly through the induction of apoptosis, or programmed cell death.

In vitro studies on human peripheral blood lymphocytes have demonstrated that pancuronium bromide, at clinically relevant concentrations, can induce apoptosis. researchgate.net This process is intricately linked to mitochondrial function. The exposure of these lymphocytes to pancuronium resulted in a significant dissipation of the mitochondrial membrane potential (ΔΨm). researchgate.net The mitochondrial membrane potential is crucial for maintaining the proper function of the electron transport chain and for the production of ATP, the cell's main energy currency. A loss of this potential is a key indicator of mitochondrial dysfunction and is often a point of no return in the apoptotic cascade.

Further investigation into the mechanisms underlying pancuronium-induced apoptosis has revealed an increase in the production of reactive oxygen species (ROS) within the mitochondria of treated lymphocytes. researchgate.net ROS are chemically reactive molecules containing oxygen that, in excess, can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA. This increase in ROS was associated with a decrease in the levels of glutathione (GSH), a major intracellular antioxidant that helps to neutralize ROS. researchgate.net The overgeneration of ROS and the depletion of the cell's antioxidant defenses create an environment of oxidative stress, which is a known trigger for the mitochondrial pathway of apoptosis.

The mitochondrial, or intrinsic, pathway of apoptosis is a complex signaling cascade that is initiated from within the cell, often in response to cellular stress. nih.govmdpi.com A critical event in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytoplasm. nih.govmdpi.com Once in the cytoplasm, cytochrome c can activate a cascade of enzymes called caspases, which are responsible for the execution phase of apoptosis, dismantling the cell in a controlled manner. mdpi.com The observed dissipation of the mitochondrial membrane potential and increased ROS production in pancuronium-treated lymphocytes are consistent with the initiation of this intrinsic apoptotic pathway. researchgate.net

The table below summarizes the key research findings on the potential mitochondrial toxicity of pancuronium bromide.

| Study Model | Key Observations | Proposed Mechanisms |

| Human peripheral blood lymphocytes | - Seven-fold increase in dissipation of mitochondrial membrane potential. researchgate.net - Seven-fold increase in the production of mitochondrial reactive oxygen species. researchgate.net - Decrease in glutathione (GSH) levels. researchgate.net - Ten-fold increase in the frequency of apoptotic cells. researchgate.net | - Induction of apoptosis via the mitochondrial pathway. researchgate.net - Increased oxidative stress. researchgate.net |

It is important to note that these findings are from in vitro studies, and further research is needed to fully understand the clinical implications of pancuronium bromide's effects on mitochondria in a whole-organism context. However, this preliminary evidence suggests a potential for mitochondrial toxicity that is independent of its neuromuscular blocking activity.

Analytical Methodologies and Characterization in Research Settings

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of pancuronium (B99182) bromide, offering high-resolution separation of the parent compound from its degradation products and other related substances.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of pancuronium bromide in pharmaceutical formulations. researchgate.netresearchgate.net These methods are valued for their precision, accuracy, and reproducibility. nih.gov

Several HPLC methods have been developed and validated for this purpose. A common approach involves using a reversed-phase column with UV detection at a low wavelength, typically around 210 nm, as pancuronium bromide absorbs poorly in the UV region. fortunejournals.com One validated method utilizes an amino column (Luna® 150 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile (B52724) and water (20:80 v/v) containing 50 mmol L-1 of 1-octane sulfonic acid sodium salt, at a flow rate of 1.0 mL min-1. researchgate.net Another established method employs a Supelcogel ODP-50 column with a mobile phase consisting of acetonitrile, methanol, water, and trifluoroacetic acid, also with UV detection at 210 nm. researchgate.netnih.gov

The linearity of these HPLC methods is a key performance characteristic. For instance, one method demonstrated linearity over a concentration range of 0.4 to 1.2 mg/ml for pancuronium bromide and 0.04 to 0.08 mg/ml for its desacetyl degradation products. researchgate.netnih.gov Another study showed linearity for pancuronium bromide in the range of 25-250 μg/mL. researchgate.net The precision of these methods is often indicated by a low relative standard deviation (RSD) of peak areas, with values around 1.09% being reported, and recovery rates can be as high as 102.43%. researchgate.netnih.gov

Table 1: Examples of HPLC Methods for Pancuronium Bromide Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Amino column (Luna® 150 mm × 4.6 mm, 5 µm) researchgate.net | Supelcogel ODP-50 (150x4 cm), 5-microm researchgate.netnih.gov | Ac-18 column (spherisorb®, 250x4. 6mm, 5micron) fortunejournals.com |

| Mobile Phase | Acetonitrile:water (20:80 v/v) with 50 mmol L-1 1-octane sulfonic acid sodium salt researchgate.net | Acetonitrile-CH3OH-water-F3CCOOH (20.5:74.9:0.1, v/v), pH 2.0 researchgate.netnih.gov | Glacial acetic acid: water (1:100) fortunejournals.com |

| Flow Rate | 1.0 mL/min researchgate.net | 0.8 ml/min researchgate.netnih.gov | 0.5ml/min fortunejournals.com |

| Detection | UV at 210 nm researchgate.net | UV at 210 nm researchgate.netnih.gov | UV at 210 nm fortunejournals.com |

| Linear Range | 25-250 μg/mL researchgate.net | 0.4-1.2 mg/ml researchgate.netnih.gov | N/A |

| Limit of Detection | 7 μg/mL researchgate.net | N/A | N/A |

Developing a robust HPLC method requires separating the active pharmaceutical ingredient (API), pancuronium bromide, from its potential degradation products. Pancuronium bromide can hydrolyze to form 3-desacetylpancuronium (Impurity A), 17-desacetylpancuronium (Impurity B), and 3,17-didesacetylpancuronium (Impurity C). nih.gov

Method development focuses on optimizing mobile phase composition, column type, and detector settings to achieve baseline separation of these compounds. researchgate.netresearchgate.net Forced degradation studies are integral to this process, where the drug is exposed to stress conditions such as acid, base, heat, oxidation, and light to generate the degradation products. nih.gov For example, significant degradation into impurities A, B, and C has been observed after exposure to acidic, basic, and thermal stress. nih.gov The resulting chromatograms from these stressed samples are then used to confirm that the analytical method is "stability-indicating," meaning it can accurately measure the active ingredient without interference from its breakdown products. nih.govnih.gov

Once validated, stability-indicating HPLC methods are crucial for determining the shelf-life of pancuronium bromide injectable solutions. nih.govnih.gov These studies involve storing the drug product under various temperature and humidity conditions for extended periods and periodically analyzing the samples. The HPLC method is used to quantify the amount of remaining pancuronium bromide and to detect and quantify the increase in any degradation products. nih.gov This data allows for the prediction and confirmation of the drug's chemical stability over time. nih.govnih.gov For instance, a novel HPLC-MS method was used in a semi-predictive stability study that was later confirmed by a traditional prospective study, demonstrating the utility of these analytical techniques in rapidly assessing product stability. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.govnih.gov This makes it an invaluable tool for both identifying and quantifying pancuronium bromide and its metabolites, often in complex biological matrices. asme.orgumin.ac.jpnih.gov

A method for the simultaneous determination of pancuronium, vecuronium (B1682833), and their related desacetyl compounds in human serum has been developed using LC-electrospray ionization-mass spectrometry (LC-ESI-MS). umin.ac.jpnih.gov This method demonstrated linearity over a concentration range of 0.25-50.0 ng/mL for each compound and could separate all analytes in under 6.5 minutes. nih.gov In LC-MS analysis of these compounds, doubly charged molecules are often observed as the base peak ions. umin.ac.jp

LC-MS has also been essential in forensic toxicology, for example, in the isolation and confirmation of pancuronium bromide in aged autopsy tissues. asme.org In such cases, microbore HPLC coupled with electrospray-ionization tandem mass spectrometry (µHPLC-ESI-MS/MS) provides the specificity needed for unambiguous identification. asme.org

Table 2: LC-MS Method for Pancuronium and Related Compounds

| Parameter | Method Details nih.gov |

| Column | Kinetex 2.6 µm C18 100 Å, 100×2.1 mm |

| Mobile Phase A | 5 mM ammonium (B1175870) formate (B1220265) buffer (pH = 3) |

| Mobile Phase B | Acetonitrile with 10% mobile phase A |

| Gradient | 90% A to 10% A over 2 min, hold for 1 min, return to 90% A |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 2 µL |

| Detection | Mass Spectrometry |

A sensitive and specific capillary gas chromatographic (GC) assay has been developed for the quantitation of pancuronium and its metabolites in biological fluids like plasma, bile, and urine. nih.gov Due to the non-volatile nature of quaternary ammonium steroids, a derivatization step is necessary. The method involves a single dichloromethane (B109758) extraction of the iodide ion-pairs, followed by the formation of stable O-tert-butyldimethylsilyl derivatives of the hydroxylated metabolites. nih.gov

The analysis is then performed on an automated capillary GC system equipped with a nitrogen-sensitive detector (NSD), which is highly selective for nitrogen-containing compounds. nih.gov This method demonstrated a wide linear range up to 5000 ng/ml for pancuronium, with a lower limit of detection of 2 ng/ml. nih.gov The identity of the eluted compounds can be confirmed by coupling the gas chromatograph to a mass spectrometer. nih.gov

Table 3: Performance of Capillary GC-NSD Method for Pancuronium

| Parameter | Performance nih.gov |

| Linear Range | Up to 5000 ng/ml |

| Lower Limit of Detection | 2 ng/ml |

| Precision (CV) of Calibration Curves | 2-20% |

| Reproducibility (CV) in Human Plasma | 5-16% |

High Performance Liquid Chromatography (HPLC) for Quantitative Determination

Spectrophotometric and Fluorimetric Approaches

While chromatography is dominant, other optical methods have also been applied for the analysis of pancuronium bromide.

UV Spectrophotometry has been used, but its application is limited by the fact that pancuronium bromide has only isolated double bonds and thus absorbs very poorly in the UV region, with a maximum absorption at around 210 nm. fortunejournals.com

Fluorimetric methods offer an alternative with enhanced sensitivity. nih.govnih.gov One such method involves the ion-pair extraction of pancuronium bromide into chloroform (B151607) with rose bengal, followed by fluorometric measurement. nih.gov Modifications to this procedure, such as changing the extraction pH and removing certain organic solvents, have been shown to improve operational ease and the stability of the fluorescence. nih.gov This modified fluorimetric technique was evaluated for precision and accuracy over concentration ranges of 0.14-0.82 µg/ml and 0.05-0.17 µg/ml. nih.gov

Electrochemical Methods

Electrochemical techniques provide an alternative avenue for the analysis of pancuronium bromide, offering advantages in terms of simplicity and the potential for miniaturization.

Potentiometry, which measures the potential difference in an electrochemical cell under static conditions, can be employed for pancuronium bromide analysis using ion-selective electrodes (ISEs). nih.govslideshare.net These sensors are designed to respond selectively to specific ions in a solution. pdx.edu

For pancuronium bromide, carbon paste electrodes have been developed based on the formation of an ion-association complex. nih.gov These electrodes typically incorporate an ion-exchanger, such as sodium tetraphenylborate (B1193919) or ammonium reineckate, within a plasticized matrix (e.g., using dibutyl phthalate (B1215562) as a solvent mediator). nih.gov The potential of the electrode is proportional to the logarithm of the pancuronium cation activity in the sample, as described by the Nernst equation. pdx.edu

The performance of these ISEs is characterized by their response slope and linear concentration range. Studies have demonstrated near-Nernstian behavior for pancuronium-selective electrodes:

An electrode using pancuronium-tetraphenylborate as the ion-pair exhibited a slope of 28.1 mV per decade of concentration over a range of 6.31×10-6 M to 1.00×10-2 M. nih.gov

An electrode based on a pancuronium-reineckate complex showed a slope of 26.6 mV per decade within a concentration range of 5.66×10-5 M to 1.00×10-2 M. nih.gov

These electrodes have been successfully used for the determination of pancuronium bromide in both pharmaceutical preparations and urine samples, demonstrating their utility for direct potentiometric measurements. nih.gov

Validation Parameters for Analytical Methods

To ensure the reliability and suitability of any analytical method for its intended purpose, a thorough validation process is required. This involves evaluating several key performance characteristics.

Validation parameters are essential for confirming that an analytical method is reliable, reproducible, and accurate for the quantification of pancuronium bromide.

Linearity: This parameter defines the range over which the method provides results that are directly proportional to the concentration of the analyte.

For the cholinesterase inhibition method , a linear relationship between reaction rate and inhibitor concentration has been demonstrated in ranges such as 8.20–68.25 nmol/L and 8.29–265.28 nmol/L. nih.govnih.gov

For potentiometric ISEs , linearity was established over concentration ranges of 6.31×10-6–1.00×10-2 M and 5.66×10-5–1.00×10-2 M. nih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies.

For the cholinesterase inhibition method, accuracy was confirmed using the standard addition method. nih.govnih.gov

HPLC methods, for comparison, have shown average recovery values of 100.03% and 102.43%. tandfonline.comnih.gov

Precision: Precision measures the degree of agreement among a series of measurements from the same sample. It is typically expressed as the relative standard deviation (RSD).

The cholinesterase inhibition method demonstrated RSD values between 0.15% and 7.45% across different concentrations. nih.gov A modified version of this method reported RSDs in the range of 0.78% to 5.13%. nih.gov

Detection and Quantification Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

For the cholinesterase inhibition method , reported LOD and LOQ values are 2.01 nmol/L and 6.67 nmol/L, respectively. nih.gov A modified method established an LOD of 1.86 nmol/L and an LOQ of 6.18 nmol/L. nih.gov

Application in Qualitative and Quantitative Analysis of Pancuronium and Metabolites in Biological Matrices

A primary application of these analytical methods is the qualitative identification and quantitative measurement of pancuronium and its metabolites in complex biological matrices such as plasma, serum, and urine. nih.govnih.gov The ability to accurately measure these compounds in biological fluids is essential for pharmacokinetic studies and in forensic toxicology. researchgate.netnih.gov

The cholinesterase inhibition method has been successfully applied to determine pancuronium concentrations in serum and urine samples from surgical patients. nih.govnih.gov Similarly, potentiometric methods using ISEs have been validated for the analysis of pancuronium in urine. nih.gov

Beyond the parent compound, the analysis of its metabolites, primarily 3-desacetylpancuronium, is also of significant interest. nih.gov While the outlined enzymatic and electrochemical methods focus on the parent drug, other techniques like mass spectrometry are often employed for the simultaneous determination of both pancuronium and its deacetylated metabolites in plasma and urine. nih.gov These methods are capable of achieving high sensitivity, with detection limits below the 5 ng/mL level, making them suitable for detailed pharmacokinetic profiling. researchgate.netnih.gov Thin-layer chromatography has also been used for the fluorimetric and chromatographic determination of pancuronium and its metabolites in various biological materials, including bile, kidney, and liver tissue. nih.gov

Pharmacological Interactions at a Molecular and Mechanistic Level

Interactions with Other Neuromuscular Blocking Agents

The co-administration of pancuronium (B99182) bromide with other neuromuscular blocking agents (NMBAs) results in complex interactions that are dependent on the class of the interacting drug. These interactions can be additive, synergistic, or antagonistic, arising from their distinct or similar mechanisms of action at the neuromuscular junction.

Synergistic or Antagonistic Effects with Depolarizing Agents

The primary depolarizing agent, succinylcholine (B1214915), interacts with pancuronium bromide in a dualistic manner. Prior administration of succinylcholine can enhance and prolong the neuromuscular blockade produced by pancuronium. drugs.compfizer.comhres.ca The mechanism for this is multifaceted. Succinylcholine, by depolarizing the motor endplate, alters the state of the nicotinic acetylcholine (B1216132) receptors. When pancuronium is administered after the initial fasciculations caused by succinylcholine have subsided, the recovery from the subsequent nondepolarizing block can be prolonged. drugs.com

Conversely, pretreatment with a small, subparalyzing dose of pancuronium before the administration of succinylcholine demonstrates an antagonistic effect at the onset of paralysis. nih.gov This "priming" principle is sometimes used to mitigate the intensity of muscle fasciculations associated with succinylcholine. However, this same interaction leads to a potentiation of the duration of the succinylcholine-induced block. nih.gov Studies have shown that while pancuronium can inhibit serum cholinesterase in vitro, this effect is minimal in vivo, suggesting that the potentiation of duration is not primarily due to altered succinylcholine metabolism but rather a complex interaction at the receptor level. nih.gov

Interactions with Other Nondepolarizing Agents (e.g., Vecuronium (B1682833), Atracurium)

The interaction between pancuronium and other nondepolarizing neuromuscular blocking agents is largely determined by their chemical classification. wikipedia.org

Additive Effects: When pancuronium is combined with another aminosteroid (B1218566) compound, such as vecuronium, the resulting neuromuscular blockade is typically additive. wikipedia.org This is because both agents share a similar mechanism of competitive antagonism at the nicotinic acetylcholine receptor and have comparable molecular structures.

Synergistic Effects: A synergistic effect is often observed when pancuronium is co-administered with a nondepolarizing agent from a different chemical class, such as the benzylisoquinolinium compound atracurium. wikipedia.orgmedscape.com Synergy implies that the combined effect of the two drugs is greater than the sum of their individual effects. This phenomenon is thought to arise from subtle differences in their binding affinities for the various subunits of the nicotinic receptor or from prejunctional effects that differ between the two classes of drugs. nih.gov The combination of pancuronium with older nondepolarizing agents like d-tubocurarine also results in a potentiation of effect that is significantly greater than what would be expected from simple addition. medscape.com

Table 1: Interactions of Pancuronium Bromide with Other Neuromuscular Blocking Agents

| Interacting Agent | Class | Type of Interaction with Pancuronium | Mechanistic Rationale |

|---|---|---|---|

| Succinylcholine | Depolarizing | Antagonistic (onset), Potentiating (duration) | Pancuronium competes with succinylcholine for receptor binding, delaying onset. The potentiation of duration is complex and may involve receptor desensitization and minimal cholinesterase inhibition. nih.gov |

| Vecuronium | Nondepolarizing (Aminosteroid) | Additive | Both agents are aminosteroids and act as competitive antagonists at the same receptor sites. wikipedia.org |

| Atracurium | Nondepolarizing (Benzylisoquinolinium) | Synergistic | The two agents belong to different chemical classes, likely interacting with the nicotinic receptor at different sites or with different affinities, leading to an effect greater than the sum of their parts. wikipedia.orgmedscape.com |

Modulators of Neuromuscular Blockade

Several classes of drugs that are not themselves neuromuscular blockers can significantly influence the potency and duration of the blockade produced by pancuronium bromide. These modulators act through various mechanisms, including altering the sensitivity of the postsynaptic receptor, affecting the presynaptic release of acetylcholine, or interfering with nerve signal propagation.

Influence of Inhalational Anesthetics on Blockade Potentiation

Volatile inhalational anesthetics are well-documented potentiators of the neuromuscular blockade induced by nondepolarizing agents, including pancuronium. drugs.compfizer.comnih.gov This potentiation is a dose-dependent phenomenon and varies in intensity among the different anesthetic agents. nih.govyoutube.com The rank order of potentiation is generally considered to be: Desflurane > Sevoflurane > Isoflurane > Halothane (B1672932). drugs.compfizer.comyoutube.com Nitrous oxide provides the least potentiation. youtube.com

The mechanisms underlying this interaction are multifactorial and include:

Direct Muscle Relaxation: Inhaled anesthetics have a direct relaxant effect on skeletal muscle, particularly at higher concentrations (greater than 1 MAC). youtube.com

Neuromuscular Junction Effects: They exhibit a synergistic action at the neuromuscular junction, possibly through direct, albeit weak, inhibition of postsynaptic nicotinic acetylcholine receptors. youtube.comyoutube.com

This potentiation is clinically significant, as the presence of an inhalational anesthetic can reduce the dose of pancuronium required to achieve a desired level of muscle relaxation. drugs.compfizer.com The effect is particularly pronounced with aminosteroid muscle relaxants like pancuronium. youtube.com

Impact of Antibiotics (e.g., Aminoglycosides) on Acetylcholine Release

A significant interaction occurs between pancuronium bromide and certain classes of antibiotics, most notably the aminoglycosides (e.g., gentamicin, amikacin) and polymyxins. medscape.comnih.govdrugs.comdrugs.com These antibiotics can potentiate and prolong the neuromuscular blockade, potentially leading to significant respiratory depression. nih.govdrugs.com

The primary mechanism of this interaction is presynaptic. Aminoglycoside antibiotics inhibit the release of acetylcholine from the presynaptic nerve terminal by interfering with the influx of calcium ions (Ca²⁺), which is essential for the mobilization and fusion of acetylcholine-containing vesicles with the nerve membrane. nih.govdrugs.comdrugs.comoup.com Some evidence also suggests a minor postsynaptic action, where aminoglycosides may decrease the sensitivity of the nicotinic receptor to acetylcholine. drugs.comoup.comnih.gov This dual pre- and post-junctional effect makes the resulting neuromuscular blockade difficult to reverse with standard anticholinesterase agents, although it may be partially antagonized by the administration of calcium salts. nih.govnih.gov

Effects of Local Anesthetics on Nerve Conduction

Local anesthetics can potentiate the effects of nondepolarizing neuromuscular blockers like pancuronium, an interaction that can become clinically relevant when significant systemic absorption of the local anesthetic occurs. nih.govnih.govnih.gov The interaction is believed to result from actions at multiple sites. nih.gov

The primary mechanism of local anesthetics is the blockade of voltage-gated sodium channels within the nerve axon. numberanalytics.comnih.gov This action inhibits the propagation of the action potential along the motor nerve, thereby reducing the signal reaching the neuromuscular junction. nih.govnumberanalytics.com

Beyond their effect on nerve conduction, local anesthetics also exert effects directly at the neuromuscular junction:

Presynaptic Inhibition: They can inhibit the release of acetylcholine from the motor nerve terminal. nih.gov

Postsynaptic Effects: They can interact with the postsynaptic nicotinic receptors, potentially blocking the ion channel directly or increasing the receptor's desensitization to acetylcholine. nih.govscielo.br

This multifactorial interference with neuromuscular transmission means that even a concentration of local anesthetic that is ineffective on its own can significantly potentiate a partial blockade caused by pancuronium. nih.gov

Table 2: Modulators of Pancuronium Bromide-Induced Neuromuscular Blockade

| Modulator Class | Examples | Effect on Blockade | Primary Mechanism of Interaction |

|---|---|---|---|

| Inhalational Anesthetics | Desflurane, Sevoflurane, Isoflurane | Potentiation | Direct muscle relaxation and synergistic inhibition of postsynaptic nicotinic receptors. drugs.compfizer.comyoutube.com |

| Antibiotics | Gentamicin, Amikacin (Aminoglycosides) | Potentiation | Presynaptic inhibition of acetylcholine release by interfering with calcium influx. nih.govdrugs.comdrugs.comoup.com |

| Local Anesthetics | Lidocaine (B1675312), Bupivacaine | Potentiation | Blockade of nerve conduction via sodium channels and direct inhibition of pre- and postsynaptic function at the neuromuscular junction. nih.govnih.govnumberanalytics.com |

Alterations by Cardiac Antiarrhythmic Drugs on Neuromuscular Transmission

The co-administration of certain cardiac antiarrhythmic drugs with pancuronium bromide can significantly alter neuromuscular transmission, generally leading to a potentiation or enhancement of the neuromuscular blockade. nih.govmedscape.com This interaction is of considerable clinical importance, as it can prolong muscle paralysis. The mechanisms underlying these interactions are multifaceted and often relate to the electrophysiological effects of the antiarrhythmic agents on nerve terminals and muscle membranes.

Several classes of antiarrhythmic drugs have been shown to interact with pancuronium bromide. Local anesthetics, which are also used as Class I antiarrhythmic drugs, can potentiate the effects of nondepolarizing neuromuscular blockers. nih.govscielo.br Drugs such as lidocaine, procainamide (B1213733), and quinidine (B1679956) have been documented to increase the therapeutic efficacy and neuromuscular blocking activities of pancuronium. drugbank.comdrugbank.comdrugbank.comdrugbank.com

The potentiation of neuromuscular blockade by these agents can occur through several mechanisms:

Presynaptic Effects: Some antiarrhythmic drugs can decrease the presynaptic release of acetylcholine (ACh) from the motor nerve terminal. By reducing the amount of ACh available to compete with pancuronium at the postsynaptic receptor, the neuromuscular blockade is enhanced.

Postsynaptic Effects: These drugs can directly affect the postsynaptic nicotinic acetylcholine receptors (nAChRs) or the muscle membrane itself. They may cause a blockade of the ion channels associated with the nAChR, thereby impeding neuromuscular transmission and adding to the effect of pancuronium. scielo.br

Research has demonstrated these interactions in various settings. For instance, studies in cats showed that lidocaine augmented the neuromuscular blockade caused by pancuronium. nih.gov Similarly, the therapeutic efficacy of pancuronium has been reported to be increased when used in combination with procainamide and quinidine. drugbank.comdrugbank.comdrugbank.com This necessitates careful monitoring when these drugs are used concurrently.

Table 1: Interaction of Pancuronium Bromide with Cardiac Antiarrhythmic Drugs

| Cardiac Antiarrhythmic Drug | Reported Interaction with Pancuronium Bromide | Potential Mechanism of Interaction |

|---|---|---|

| Lidocaine | Increases neuromuscular blocking activities. drugbank.comdrugbank.comnih.gov | Blocks sodium ion channels, potentially decreasing ACh release and stabilizing postsynaptic membranes. drugbank.comnih.gov |

| Procainamide | Increases the therapeutic efficacy of pancuronium. drugbank.comdrugbank.com A reduction in pancuronium dose may be necessary. | Potentiates neuromuscular blockade, likely through effects on ion channels and ACh receptors. nih.govdrugbank.com |

| Quinidine | Increases the therapeutic efficacy of pancuronium. drugbank.comdrugbank.com May cause recurrent paralysis if administered during recovery. medscape.comdrugs.com | Enhances neuromuscular blockade, possibly by depressing motor end-plate and muscle fiber excitability. medscape.comdrugbank.com |

| Amiodarone | May increase the neuromuscular blocking activities of pancuronium. drugbank.com | The mechanism is complex but may involve effects on ion channels and receptor function. |

Reversal Mechanisms by Anticholinesterase Agents

The neuromuscular blockade induced by pancuronium bromide, a competitive antagonist of acetylcholine, can be reversed by the administration of anticholinesterase agents. pfizer.com The primary mechanism of these reversal agents is the inhibition of the enzyme acetylcholinesterase (AChE) at the neuromuscular junction. nih.govopenanesthesia.org

AChE is responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft, which terminates its action. oup.com By inhibiting AChE, agents like neostigmine (B1678181), pyridostigmine (B86062), and edrophonium (B1671111) cause an accumulation of acetylcholine at the motor endplate. nih.govpfizer.comnih.gov This increased concentration of ACh successfully competes with pancuronium molecules for binding sites on the postsynaptic nicotinic receptors, thereby restoring neuromuscular transmission. nih.govopenanesthesia.orgpatsnap.com This process is a classic example of competitive antagonism, where the agonist (ACh) concentration is increased to overcome the effects of the competitive antagonist (pancuronium). oup.com

The reversal process is dependent on the depth of the neuromuscular blockade. nih.gov If the block is too profound, the amount of ACh that can accumulate may still be insufficient to displace the neuromuscular blocking agent from a significant number of receptors, making reversal ineffective. nih.gov This phenomenon is often referred to as a "ceiling effect," where increasing the dose of the anticholinesterase agent beyond a certain point does not produce any additional reversal and may even lead to paradoxical weakness. openanesthesia.orgnih.gov

The most commonly used anticholinesterase agents for reversal have distinct profiles:

Neostigmine: It is the most potent of the commonly used reversal agents. nih.gov Neostigmine forms a carbamyl-ester complex with AChE, which is more stable and hydrolyzes more slowly than the acetylated enzyme, leading to a sustained inhibition of the enzyme. youtube.com Its onset of action is approximately 1 minute, with a peak effect around 10 minutes. youtube.com

Pyridostigmine: This agent is less potent than neostigmine and has a slower onset of action. nih.govdrugbank.com Like neostigmine, it is a reversible cholinesterase inhibitor. drugbank.com

Edrophonium: Edrophonium is the least potent and has the most rapid onset but shortest duration of action. nih.gov It binds reversibly to the anionic site of AChE, leading to a brief inhibition.

Studies have compared these agents extensively. An in vitro study on the rat phrenic nerve-diaphragm preparation found neostigmine to be the most potent, followed by pyridostigmine and then edrophonium, in reversing pancuronium-induced blockade. nih.gov The study also confirmed the ceiling effect for all three drugs, where supraclinical concentrations failed to achieve complete reversal of a deep (95%) block. nih.gov

Table 2: Comparison of Anticholinesterase Agents for Reversal of Pancuronium Bromide Blockade

| Agent | Relative Potency | Onset of Action | Duration of Action | Mechanism of AChE Inhibition |

|---|---|---|---|---|

| Neostigmine | Most Potent nih.gov | Intermediate (Peak ~10 mins) youtube.comyoutube.com | Intermediate (20-30 mins) youtube.comyoutube.com | Forms a carbamyl-ester complex at the esteratic site of AChE. youtube.com |

| Pyridostigmine | Intermediate nih.gov | Slower | Longer drugbank.com | Reversible inhibitor, similar to neostigmine. drugbank.com |

| Edrophonium | Least Potent nih.gov | Most Rapid | Shorter | Reversible electrostatic attachment to the anionic site of AChE. oup.comnih.gov |

Advanced Research Models and Methodologies

In Vitro Cellular Models

In vitro models are fundamental for dissecting the molecular interactions of pancuronium (B99182) bromide at the cellular level, particularly its effects on ion channels and receptors.

Human Embryonic Kidney 293 (HEK293) cells are a widely used platform in electrophysiology for studying the properties of ion channels. researchgate.net Their utility stems from their high efficiency of transfection, robust protein production, and low endogenous channel expression, which allows for the isolated study of heterologously expressed receptor proteins. researchgate.net The whole-cell patch-clamp technique, in particular, enables precise control of the cell's membrane potential and the ionic environment on both sides of the membrane, making it ideal for characterizing the effects of compounds like pancuronium on specific ion channels. researchgate.net

While direct patch-clamp studies of pancuronium on transfected HEK293 cells are not extensively detailed in the available literature, the methodology is perfectly suited for such investigations. Researchers can transfect HEK293 cells with specific subunits of the nicotinic acetylcholine (B1216132) receptor (nAChR), the primary target of pancuronium. drugbank.compatsnap.com By applying pancuronium to these cells and recording the subsequent changes in ion flow in response to acetylcholine (ACh), one can precisely determine the compound's inhibitory concentration and mechanism of action (competitive vs. non-competitive).

A key study, while utilizing zebrafish muscle cells which naturally express nAChRs, exemplifies the type of data obtainable with patch-clamp electrophysiology. This research revealed that pancuronium allosterically inhibits zebrafish nAChRs. nih.gov The study found that the IC₅₀ (the concentration of an inhibitor where the response is reduced by half) was not dependent on the concentration of acetylcholine, which suggests a non-competitive mechanism of inhibition in that specific model. nih.gov Such findings highlight the power of patch-clamp techniques to reveal nuanced pharmacological mechanisms.

Table 1: Illustrative IC₅₀ Values for Pancuronium on Zebrafish nAChRs at Different ACh Concentrations

| ACh Concentration | Pancuronium IC₅₀ (ε-type receptor) | Pancuronium IC₅₀ (δ-type receptor) |

| 2 µM | 12.5 ± 1.9 nM | 108.7 ± 30.9 nM |

| 100 µM | 15.6 ± 1.0 nM | 116.1 ± 29.2 nM |

Data derived from studies on zebrafish nicotinic acetylcholine receptors, illustrating the non-competitive nature of pancuronium's inhibitory action in this model system. nih.gov

Mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells or specialized muscle cell lines, are instrumental for receptor binding and kinetic studies. These cells can be engineered to express high densities of a specific receptor, like the nAChR, making them excellent models for quantifying the binding affinity and kinetics of ligands.

A seminal study utilized the BC3H-1 cell line, a mouse muscle cell line that expresses embryonic mouse muscle nAChRs, to investigate the kinetics of pancuronium inhibition. nih.gov Using a rapid perfusion system and recording macroscopic currents from outside-out patches, researchers could measure the association (l_on) and dissociation (l_off) rates of pancuronium at the nAChR. nih.gov This methodology provides a direct measure of the dynamics of the drug-receptor interaction, which is crucial for understanding its onset and duration of action at the molecular level. nih.gov The results demonstrated that pancuronium has a high affinity for the nAChR, characterized by a rapid association rate and a slower dissociation rate compared to other neuromuscular blockers like (+)-tubocurarine. nih.gov

Table 2: Kinetic Parameters of Pancuronium Inhibition at Mouse Muscle nAChRs

| Parameter | Value (mean ± S.D.) |

| IC₅₀ | 5.5 ± 0.5 nM |

| Association Rate (l_on) | 2.7 ± 0.9 x 10⁸ M⁻¹ s⁻¹ |

| Dissociation Rate (l_off) | 2.1 ± 0.7 s⁻¹ |

Data from a study on BC3H-1 cells expressing embryonic mouse muscle nAChRs. nih.gov

Ex Vivo Tissue Preparations (e.g., Isolated Nerve-Muscle Preparations)

Ex vivo tissue preparations, particularly isolated nerve-muscle preparations, serve as a critical bridge between in vitro cellular assays and in vivo animal models. These preparations maintain the integral structure of the neuromuscular junction, allowing for the study of synaptic transmission in a controlled environment.

The murine phrenic nerve-diaphragm preparation is a classic and highly valuable ex vivo model used to characterize the effects of neuromuscular blocking agents. In studies with pancuronium, these preparations have been used to investigate its dose-dependent effects on various parameters of neuromuscular transmission, including miniature endplate potentials (MEPPs), endplate potentials (EPPs), and quantal release of acetylcholine. researchgate.net

Research using this model has demonstrated that pancuronium exerts its effects both pre- and postsynaptically. researchgate.net At lower concentrations, the primary effect is postsynaptic, blocking the nAChRs on the muscle endplate. researchgate.net However, at higher concentrations, a presynaptic effect becomes evident, leading to a depression of quantal release of acetylcholine from the nerve terminal. researchgate.net These findings, which distinguish between pre- and postsynaptic actions, are essential for a comprehensive understanding of the compound's total efficacy in producing neuromuscular blockade. researchgate.net

Animal Models for Preclinical Characterization

Preclinical characterization in animal models is indispensable for evaluating the integrated physiological effects, potency, and duration of action of pancuronium bromide in a living organism.